molecular formula C26H23Cl2N3O2 B14933127 4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one

4-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B14933127
M. Wt: 480.4 g/mol
InChI Key: GWNLMTDZTQYXRW-UHFFFAOYSA-N
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Description

4-[1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is a complex organic compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a corresponding aldehyde or carboxylic acid, while substitution of the chlorines could yield a variety of substituted benzimidazole derivatives .

Scientific Research Applications

4-[1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The presence of the dichlorobenzyl and methoxybenzyl groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities that are not present in the similar compounds listed above.

Properties

Molecular Formula

C26H23Cl2N3O2

Molecular Weight

480.4 g/mol

IUPAC Name

4-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C26H23Cl2N3O2/c1-33-19-11-9-17(10-12-19)14-30-15-18(13-25(30)32)26-29-23-7-2-3-8-24(23)31(26)16-20-21(27)5-4-6-22(20)28/h2-12,18H,13-16H2,1H3

InChI Key

GWNLMTDZTQYXRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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